molecular formula C10H10ClNO2 B11720070 8-Chloro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one

8-Chloro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B11720070
M. Wt: 211.64 g/mol
InChI Key: DDMTZTUJAUSWFP-UHFFFAOYSA-N
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Description

8-Chloro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound that features a benzoxazine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloroaniline with acetone in the presence of a base to form the intermediate, which is then cyclized to form the benzoxazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxazine ring or the substituents.

    Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzoxazines.

Scientific Research Applications

8-Chloro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of advanced materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 8-Chloro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the context of its use, such as inhibiting specific enzymes in a biochemical pathway or interacting with receptors in a cellular environment.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Lacks the chlorine substituent, which can affect its reactivity and applications.

    8-Bromo-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Similar structure but with a bromine atom instead of chlorine, leading to different chemical properties.

    8-Methyl-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one: The presence of a methyl group instead of chlorine alters its steric and electronic properties.

Uniqueness

8-Chloro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and interactions with biological targets. This makes it a valuable compound for specific applications where halogen interactions are crucial.

Properties

IUPAC Name

8-chloro-2,2-dimethyl-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO2/c1-10(2)9(13)12-7-5-3-4-6(11)8(7)14-10/h3-5H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDMTZTUJAUSWFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC2=C(O1)C(=CC=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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